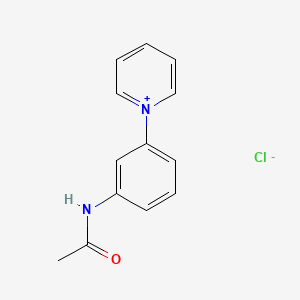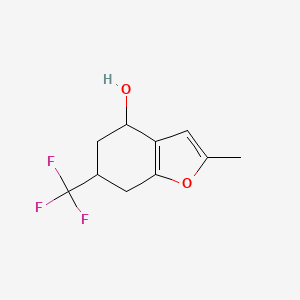![molecular formula C9H17NO4 B13020379 Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate](/img/structure/B13020379.png)
Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate is an organic compound with a complex structure that includes a hydroxy group, an oxetane ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate typically involves multiple steps. One common method includes the reaction of 3-methyloxetan-3-ylmethanol with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: This compound shares the oxetane ring structure and is used in similar applications.
Methyl 3-methoxysalicylate: Another compound with a hydroxy group, used in different chemical reactions and applications.
Uniqueness
Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses.
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[(3-methyloxetan-3-yl)methylamino]propanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(5-14-6-9)4-10-3-7(11)8(12)13-2/h7,10-11H,3-6H2,1-2H3 |
InChI Key |
KNHYNOUDLZWXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNCC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13020305.png)
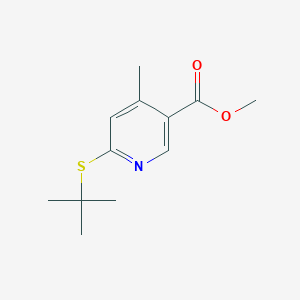
![Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13020316.png)
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-aminedihydrochloride](/img/structure/B13020323.png)
![4-Isopropylbenzo[d][1,3]dioxole](/img/structure/B13020331.png)
![2-Azabicyclo[2.1.1]hexan-3-one](/img/structure/B13020337.png)
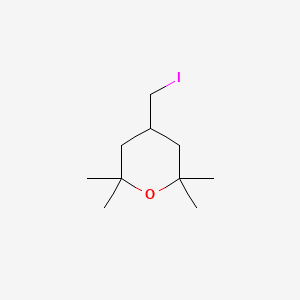
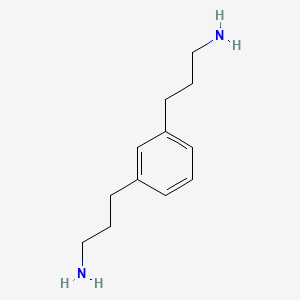
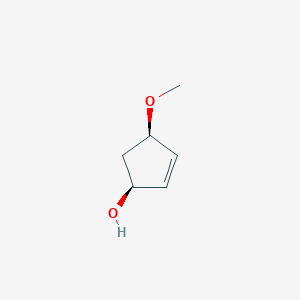
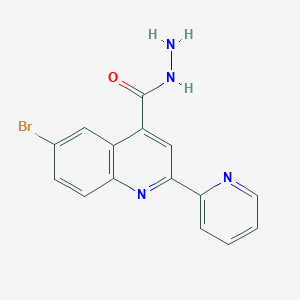
![5-Fluorobicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13020367.png)
